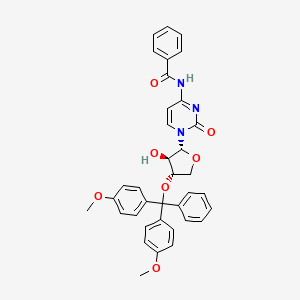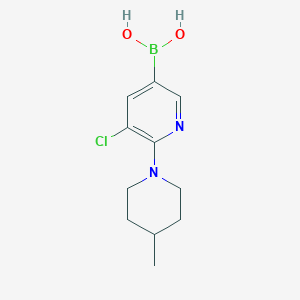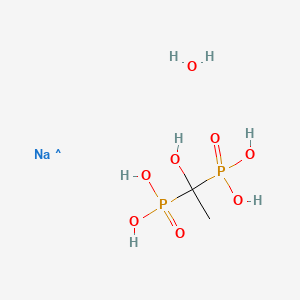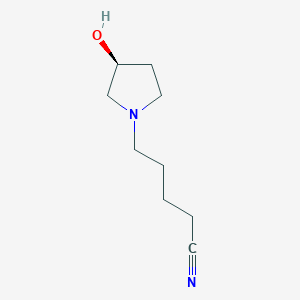
12-Ursene-3b,16b-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brein is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic molecule known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Brein typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a precursor molecule with a specific reagent under controlled conditions. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods
Industrial production of Brein is designed to be efficient and scalable. The process involves the use of large-scale reactors where the precursor molecules are subjected to specific reaction conditions, such as temperature and pressure, to yield Brein in high purity and yield. The preparation method is optimized for simplicity and ease of implementation, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Brein undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the molecule that interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Brein include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Brein depend on the type of reaction and the reagents used. For example, oxidation of Brein may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学研究应用
Brein has a wide range of applications in scientific research:
Chemistry: In chemistry, Brein is used as a reagent in various synthetic pathways to create complex molecules. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, Brein is used to study cellular processes and molecular interactions. It can act as a probe to investigate the function of specific proteins or pathways.
Medicine: In medicine, Brein has potential therapeutic applications. It is being explored for its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, Brein is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Brein involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, leading to changes in cellular function. For example, Brein may bind to a specific protein, altering its activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which Brein is used .
相似化合物的比较
Brein can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as triazolo ring compounds and benzene ring-containing compounds share some structural similarities with Brein
Uniqueness: What sets Brein apart is its specific reactivity and stability under various conditions.
属性
CAS 编号 |
31575-82-3 |
|---|---|
分子式 |
C30H50O2 |
分子量 |
442.7 g/mol |
IUPAC 名称 |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h9,18-19,21-25,31-32H,10-17H2,1-8H3 |
InChI 键 |
VJFLMYRRJUWADI-UHFFFAOYSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C |
规范 SMILES |
CC1CCC2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C |
熔点 |
221-222 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)

![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)




